2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative characterized by a 6-ethoxy-substituted phenol core and a [(3,4-dimethylphenyl)amino]methyl functional group at the ortho position. The compound’s molecular formula is C₁₇H₂₁NO₂, with a calculated molecular weight of 271.35 g/mol.
The compound is commercially available in small quantities (e.g., 5 mg) for research purposes, as indicated by its listing in Santa Cruz Biotechnology’s catalog (Product ID: sc-495323) .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)13(3)10-15/h5-10,18-19H,4,11H2,1-3H3 |
InChI Key |
WPVHMAJHJROULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 3,4-dimethylphenylamine with 6-ethoxy-2-formylphenol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Research Findings and Comparative Analysis
Substituent Effects on Physicochemical Properties: Chlorine vs. Methoxy vs. Ethoxy Groups: Substituting ethoxy with methoxy (as in ’s compound) reduces steric bulk but may decrease solubility in nonpolar solvents due to shorter alkyl chains .
Tautomerism and Reactivity: Schiff base analogs like EST-L () undergo keto-enol tautomerism, which is critical for metal chelation and catalytic applications. In contrast, the target compound’s stable aminomethyl linkage likely limits tautomerism, favoring applications in stable ligand design .
Fluorine-containing analogs (e.g., ’s compound) demonstrate improved bioavailability, a trait leveraged in pharmaceutical development .
Synthetic Accessibility: Schiff bases (e.g., EST-L) are synthesized in high yields (~74%) via room-temperature condensation, whereas the target compound’s aminomethyl group may require reductive amination or protective group strategies, complicating synthesis .
Biological Activity
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C16H19NO2. It has gained attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory properties, enzyme interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A dimethylphenyl group
- An amino group
- An ethoxy-substituted phenol
These functional groups contribute to its chemical reactivity and biological activity, making it a versatile candidate for various applications in organic synthesis and medicinal chemistry.
Anti-inflammatory Effects
Research indicates that this compound may inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Studies have shown that it can modulate the activity of pro-inflammatory enzymes, which could lead to therapeutic effects in conditions characterized by inflammation.
Enzyme Interactions
The compound has been investigated for its interactions with specific enzymes and receptors. It may bind to active sites of these targets, inhibiting their activity or altering receptor-mediated signaling pathways. Molecular docking studies have provided insights into these interactions, elucidating the compound's mechanism of action .
The mechanism through which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can inhibit enzymes involved in inflammatory responses.
- Modulation of Receptor Activity : It may alter receptor signaling pathways, impacting cellular responses.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Inflammatory Pathways
In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced cytokine levels in vitro. This suggests that it may be effective in managing conditions such as arthritis or other inflammatory diseases.
Case Study: Enzyme Interaction Studies
Molecular docking studies have demonstrated that this compound binds effectively to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The binding affinity was comparable to established anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
